molecular formula C18H20N6O3 B4772547 8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4772547
M. Wt: 368.4 g/mol
InChI Key: CHWXFKCTQQNIDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves several steps, including the preparation of N-8-arylpiperazinylpropyl derivatives and amide derivatives from dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid respectively. These synthesis processes highlight the compound's flexible framework for modifications and potential for pharmacological evaluation (Zagórska et al., 2009).

Molecular Structure Analysis

Quantitative analysis of the different intermolecular interactions in compounds such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has revealed insights into their molecular structure. The crystal packing is formed primarily by hydrogen bonds, with electrostatic energy contributions playing a significant role in stabilization. This analysis provides a foundation for understanding the structural aspects of similar imidazo[2,1-f]purine derivatives (Shukla et al., 2020).

Chemical Reactions and Properties

The reactivity of the imidazo[2,1-f]purine core has been explored through the synthesis of derivatives that demonstrate potential biological activities. For instance, the preparation of long-chain arylpiperazines linked to tricyclic derivatives of theophylline has been studied for their anxiolytic and antidepressant activities, suggesting the versatility of this scaffold in medicinal chemistry (Zagórska et al., 2015).

Physical Properties Analysis

The investigation into the intermolecular interactions and energy frameworks of similar compounds provides insights into their physical properties. These properties are influenced by the anisotropic distribution of interaction energies, including coulombic and dispersion forces, which can impact the compound's solubility, stability, and crystalline form (Shukla et al., 2020).

properties

IUPAC Name

6-[2-(2-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-10-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23(11)9-8-19-12-6-4-5-7-13(12)27-3/h4-7,10,19H,8-9H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWXFKCTQQNIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
Reactant of Route 3
8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
Reactant of Route 4
8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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